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Enterocin P precursor

Cat. No.: B1576722
Attention: For research use only. Not for human or veterinary use.
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Description

Enterocin P precursor is the prepeptide form of the potent antimicrobial peptide Enterocin P, a ribosomally synthesized bacteriocin originally isolated from Enterococcus faecium P13 . This prepeptide consists of 71 amino acids, including a 27-amino-acid N-terminal signal peptide and the 44-amino-acid sequence of the mature, active bacteriocin . It is classified as a Class IIa bacteriocin, also known as a pediocin-like bacteriocin, which is characterized by its heat stability and strong activity against the food-borne pathogen Listeria monocytogenes . The maturation and secretion of Enterocin P relies on the general secretory (Sec) pathway, distinguishing it from many other bacteriocins that use a dedicated ATP-binding cassette (ABC) transport system for export . Upon processing and maturation, Enterocin P exhibits a broad antimicrobial spectrum, making it a subject of significant research interest for its potential to inhibit various Gram-positive food spoilage bacteria and pathogens. Its activity extends beyond Listeria to include Staphylococcus aureus , Clostridium perfringens , and Clostridium botulinum . The mature peptide is known to dissipate the membrane potential of energized sensitive cells by forming potassium ion-conducting pores in the cytoplasmic membrane, leading to cell death . The primary research applications of this compound are in the fields of food biopreservation and antimicrobial development. Its potential as a natural alternative to chemical food preservatives is a major focus, particularly for controlling L. monocytogenes in food products . Furthermore, recent studies in 2024 have highlighted the efficacy of synthetically produced mature Enterocin P, both alone and in combination with other enterocins, against multidrug-resistant Clostridium perfringens in the poultry sector, suggesting its value as an alternative to antibiotics . Heterologous production of Enterocin P in systems like the yeast Pichia pastoris and the bacterium Methylobacterium extorquens is also an active area of study to achieve high-yield, safe production for research and potential future applications . This product is provided for research purposes only.

Properties

bioactivity

Antibacterial

sequence

ATRSYGNGVYCNNSKCWVNWGEAKENIAGIVISGWASGLAGMGH

Origin of Product

United States

Genetic Architecture and Molecular Organization of the Enterocin P Precursor System

Identification and Characterization of the entP Structural Gene

The structural gene responsible for encoding the Enterocin (B1671362) P precursor, designated entP, has been identified and characterized in various strains of Enterococcus faecium, notably strain P13 isolated from a Spanish dry-fermented sausage. nih.govasm.org Initial identification was achieved through the purification of the mature bacteriocin (B1578144), followed by Edman degradation to determine the N-terminal amino acid sequence. asm.org This protein sequence information was then used to design a degenerated primer (ENTP-1) for PCR amplification, which successfully isolated a DNA fragment containing the structural gene. asm.org

DNA sequencing analysis of a 755-bp region from E. faecium P13 revealed that the entP gene encodes a 71-amino-acid prepeptide. nih.gov This precursor protein is composed of two distinct domains: a hydrophobic N-terminal sec-dependent leader sequence of 27 amino acids and the C-terminal mature bacteriocin peptide of 44 amino acids. nih.govnih.gov The leader sequence is crucial for directing the prepeptide to the general secretory (Sec) pathway for processing and export. nih.govnih.gov The cleavage of the leader peptide occurs after a Val-Asp-Ala motif (at positions -3 to -1 relative to the mature peptide), resulting in the release of the active 44-amino-acid Enterocin P. nih.gov The entP gene appears to be widely distributed among E. faecium strains from diverse origins. nih.gov

Table 1: Characteristics of the entP Gene and its Encoded Precursor Peptide

Feature Description Reference
Gene Designation entP nih.gov
Encoded Product Enterocin P Precursor nih.gov
Precursor Peptide Length 71 amino acids nih.gov
Leader Peptide Length 27 amino acids nih.govnih.gov
Mature Peptide Length 44 amino acids nih.gov
Secretion Pathway Sec-dependent nih.govnih.gov
Leader Peptide Cleavage Site Immediately after Val-Asp-Ala residues nih.gov

| Mature Peptide Theoretical MW | 4,493 Da | nih.govasm.org |

Transcriptional Units and Operonic Organization of Precursor Genes

The genes involved in bacteriocin production are typically organized into operons, allowing for the coordinated expression of the structural peptide, immunity factors, and other necessary proteins. The genetic locus containing entP demonstrates such an organized structure.

Immediately downstream of the entP structural gene, a second open reading frame (ORF) has been consistently identified. nih.govasm.org This gene, designated entiP (also referred to as orf2), is responsible for providing the producer strain with immunity to its own bacteriocin. nih.gov The entP and entiP genes are arranged consecutively, suggesting they are part of a single transcriptional unit or operon. nih.govnih.gov The entiP gene encodes a putative immunity protein composed of 88 amino acids, with a calculated molecular weight of 9,886 Da. nih.govasm.org This co-localization ensures that as the bacteriocin is produced, the immunity protein is also synthesized to protect the cell. The genetic arrangement of entP followed by entiP has been shown to be identical in different producing strains, such as E. faecium P13 and E. faecium L50. nih.gov

The expression of the entP operon is controlled by regulatory elements located in the upstream region of the structural gene. Analysis of the nucleotide sequence from E. faecium L50 has identified putative promoter sequences, including the conserved -10 and -35 regions, which are essential for the initiation of transcription by RNA polymerase. nih.gov Putative ribosome binding sites (RBS), necessary for the initiation of translation, have also been identified preceding both the entP and entiP genes. nih.gov

Further analysis of this regulatory region revealed the presence of conserved regulatory-like boxes containing direct repeats (DR1 and DR2) and nearby inverted repeat sequences (IRL and IRR). nih.gov Such repeated sequences are often binding sites for regulatory proteins that can activate or repress gene expression, indicating a controlled mechanism for Enterocin P production. While detailed functional analysis of these specific promoters is limited, the organization is consistent with other enterocin systems, such as Enterocin A and AS-48, which are regulated by two-component signal transduction systems. nih.govnih.govresearchgate.net

Table 2: Genetic Components of the Enterocin P Locus

Gene/Element Function Size/Characteristic Reference
entP Structural gene for precursor peptide Encodes 71-amino acid prepeptide nih.gov
entiP (orf2) Putative immunity protein Encodes 88-amino acid protein nih.govasm.org
Promoter Region Regulates transcription Contains putative -10 and -35 sequences nih.gov
Ribosome Binding Site (RBS) Initiates translation Located upstream of entP and entiP nih.gov

| Regulatory Repeats | Putative regulatory protein binding sites | Direct and inverted repeats identified | nih.gov |

Genomic Context: Plasmid-Encoded vs. Chromosomally Integrated Precursor Genes

The genetic determinants for bacteriocin production in enterococci can be located on either mobile genetic elements like plasmids or integrated directly into the chromosome. nih.gov In the case of Enterocin P, studies on the multiple bacteriocin-producing strain Enterococcus faecium L50 have definitively shown that the entP gene is located on the chromosome. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Enterocin A
Enterocin L50
Enterocin P
This compound
Enterocin Q
Valine
Aspartic acid

Biosynthesis and Maturation Pathways of Enterocin P Precursor

Ribosomal Synthesis of the Enterocin (B1671362) P Prepeptide

Like other bacteriocins, the synthesis of Enterocin P is initiated on the ribosome. signalpeptide.defrontiersin.org The process begins with the translation of the entP structural gene, resulting in a biologically inactive prepeptide. frontiersin.orguniprot.org This initial product, known as the Enterocin P precursor or preEntP, is a 71-amino acid polypeptide. elifesciences.orgnih.gov This precursor molecule is larger than the final active bacteriocin (B1578144), as it includes an N-terminal signal peptide that is crucial for its subsequent transport and processing. frontiersin.orgresearchgate.net The ribosomal synthesis ensures the production of the primary amino acid sequence that will undergo further modifications to become the mature and active Enterocin P. nih.gov

CharacteristicDescription
Synthesis Location Ribosome
Initial Product Prepeptide (preEntP)
Total Length 71 amino acid residues
Components N-terminal signal peptide and the propeptide
Initial Activity Biologically inactive

Structural Features of the N-Terminal Signal Peptide in the Precursor

The N-terminal extension of the this compound is a typical Sec-type signal peptide, which is a key determinant for its secretion mechanism. elifesciences.orgnih.gov This signal peptide is 27 amino acids in length and is essential for guiding the prepeptide to the secretion machinery embedded in the cytoplasmic membrane. uniprot.orgresearchgate.net

The signal peptide of the this compound exhibits a characteristic tripartite structure common to Sec-dependent signal peptides. nih.gov This structure consists of three distinct regions:

The N-region: A positively charged N-terminal region.

The H-region: A central hydrophobic core.

The C-region: A C-terminal region that includes the cleavage site for signal peptidase.

A notable feature within the hydrophobic core of the Enterocin P signal peptide is the presence of an asparagine residue, which is considered rare in prokaryotic signal peptides. elifesciences.org This hydrophobic core is critical for the interaction of the prepeptide with the secretion apparatus. elifesciences.org

The primary function of the N-terminal signal peptide is to direct the this compound to the general secretory (Sec) pathway for translocation across the cell membrane. uniprot.orgelifesciences.orgnih.gov This mechanism is distinct from the dedicated ABC transporters used by many other class II bacteriocins. elifesciences.orgnih.gov The signal peptide acts as a targeting signal, ensuring that the preEntP is recognized and engaged by the Sec translocase system. uniprot.orgresearchgate.net Experiments have demonstrated that this signal peptide is functional in heterologous hosts like Lactococcus lactis, successfully directing the secretion of Enterocin P. uniprot.orgnih.gov Furthermore, mutations within the signal peptide can block this secretion process, confirming its essential role. uniprot.orgelifesciences.org

FeatureDescription
Type Sec-dependent signal peptide
Length 27 amino acids
Structure Tripartite (N-region, H-region, C-region)
Key Function Directs preEntP to the Sec translocase system for secretion
Unusual Residue Asparagine within the hydrophobic core

Proteolytic Processing and Signal Peptide Cleavage of the Precursor

The final step in the maturation of the this compound is the proteolytic removal of the N-terminal signal peptide. uniprot.orgelifesciences.org This cleavage event occurs during or after the translocation of the prepeptide across the cytoplasmic membrane and is what ultimately yields the mature, active 44-amino acid Enterocin P. frontiersin.orgresearchgate.net

The cleavage of the signal peptide from the this compound occurs at a specific site. N-terminal sequencing of the mature Enterocin P has identified that the cleavage happens immediately after the Val-Asp-Ala residues, which are located at positions -3 to -1 relative to the start of the mature peptide. researchgate.net This precise cleavage is crucial for the proper folding and antimicrobial activity of the final bacteriocin. nih.govresearchgate.net

The maturation of the this compound is dependent on the general Sec-translocase machinery and associated signal peptidases. uniprot.orgnih.gov The Sec translocase is responsible for the transport of the prepeptide across the membrane. elifesciences.org Following translocation, a signal peptidase is responsible for the proteolytic cleavage. While the specific enzyme in Enterococcus faecium P13 has not been definitively identified, it is understood to be a Type I signal peptidase, which is characteristic of the Sec-dependent secretion pathway. uniprot.orgelifesciences.org These enzymes recognize specific sequences at the C-terminus of the signal peptide, leading to the precise removal of this leader sequence. nih.govresearchgate.net

Mechanisms of Enterocin P Precursor Secretion

Elucidation of the Sec-Dependent Export Pathway for the Precursor

The secretion of the Enterocin (B1671362) P precursor is directed by its N-terminal extension, which functions as a typical Sec-dependent signal peptide. nih.govnih.govnih.gov This was strongly suggested by the absence of genes encoding a dedicated transport machinery within the entP operon, which only contains the structural gene (entP) and a putative immunity gene. nih.gov

Experimental evidence has confirmed the reliance of Enterocin P precursor on the Sec pathway for its export. Studies involving heterologous expression in Lactococcus lactis demonstrated that the precursor is efficiently secreted. asm.orgnih.gov Crucially, mutations introduced into the signal peptide significantly reduced or abolished secretion. nih.govasm.org Furthermore, the application of sodium azide, a known inhibitor of the SecA ATPase component of the Sec translocase, effectively blocked the secretion of Enterocin P. nih.govasm.orgnih.gov These findings collectively provide robust evidence that the this compound is translocated across the cytoplasmic membrane via the general Sec-dependent export pathway. nih.govnih.gov

The structure of the Enterocin P signal peptide exhibits the characteristic tripartite organization of Sec-dependent signal sequences:

A positively charged N-terminal region (n-region).

A central hydrophobic core (h-region).

A polar C-terminal region (c-region) containing the recognition site for signal peptidase cleavage. researchgate.net

Comparative Analysis with ABC Transporter-Mediated Bacteriocin (B1578144) Secretion Systems

The secretion mechanism of the this compound stands in contrast to that of most other class II bacteriocins, which are typically exported by dedicated ATP-binding cassette (ABC) transporters. nih.govasm.org These two systems represent fundamentally different strategies for protein export.

The key distinctions between the Sec-dependent pathway and ABC transporter systems for bacteriocin secretion are outlined below.

FeatureSec-Dependent Pathway (Enterocin P)ABC Transporter-Mediated System
N-terminal Extension Typical Sec-type signal peptide (approx. 27 amino acids). nih.govnih.gov"Double-glycine" type leader peptide. nih.govasm.org
Transport Machinery General, housekeeping Sec translocase (e.g., SecA, SecYEG). nih.govnih.govDedicated ABC transporter and accessory proteins, encoded within the bacteriocin operon. nih.govasm.org
Energy Source ATP hydrolysis by SecA and the proton motive force. youtube.comnih.govATP hydrolysis by the ABC transporter's nucleotide-binding domains. nih.govtandfonline.com
Processing Signal peptide is cleaved by a general Type I signal peptidase after translocation. nih.govyoutube.comThe leader peptide is cleaved by the proteolytic domain of the ABC transporter during translocation. researchgate.net
Substrate State Translocated in a largely unfolded state. youtube.comfrontiersin.orgThe precursor is transported in an unfolded state. tandfonline.comresearchgate.net

While the Sec pathway is a versatile system used for the export of a wide range of proteins in a cell, ABC transporter systems are highly specific, dedicated to the secretion of their cognate bacteriocin(s). nih.govresearchgate.net The reliance of Enterocin P on the Sec pathway makes it an exception among the well-characterized pediocin-like (class IIa) bacteriocins. nih.gov

Molecular Components and Machinery Facilitating Precursor Translocation

The translocation of the this compound is a coordinated process involving core components of the bacterial general secretory machinery.

The journey of the this compound across the cytoplasmic membrane is powered by the SecA ATPase. nih.govasm.org The signal peptide of the precursor targets it to the SecA protein, which acts as a receptor and a motor. frontiersin.org SecA, in its ATP-bound state, drives the stepwise translocation of the unfolded precursor through the protein-conducting channel, SecYEG. youtube.comnih.gov

The critical role of SecA in this process was unequivocally demonstrated through inhibition studies. The addition of sodium azide, a potent inhibitor of SecA's ATPase activity, resulted in a drastic reduction in the secretion of Enterocin P. nih.govasm.org This confirms that the ATP hydrolysis cycle of SecA provides the necessary energy for pushing the precursor polypeptide through the SecYEG channel. nih.govnih.gov

Core Components of the Sec Translocase Involved in this compound Export

| Component | Type | Function in this compound Secretion | | :--- | :--- | :--- | | SecA | Peripheral membrane ATPase | Recognizes the signal peptide; provides the energy for translocation through ATP hydrolysis. nih.govfrontiersin.org | | SecYEG | Integral membrane protein complex | Forms the protein-conducting channel through which the unfolded precursor passes. nih.govfrontiersin.org |

Once the this compound is translocated across the cytoplasmic membrane, its N-terminal signal peptide is no longer required and must be removed to release the active bacteriocin. nih.govyoutube.com This processing step is carried out by a Type I signal peptidase (SPase I). frontiersin.org

The signal peptidase recognizes a specific cleavage site located at the C-terminus of the signal peptide. nih.govmdpi.com For the this compound, this cleavage occurs immediately after the Val-Asp-Ala sequence (positions -3 to -1 relative to the mature peptide), releasing the 44-amino-acid mature Enterocin P into the extracellular environment. nih.gov This proteolytic cleavage is the final step in the secretion process, converting the inactive precursor into its biologically active form. youtube.com

Regulation of Enterocin P Precursor Gene Expression

Quorum Sensing Systems in Precursor Biosynthesis Regulation

The production of many bacteriocins in lactic acid bacteria is regulated by a cell-to-cell communication mechanism known as quorum sensing (QS). mdpi.com This system allows bacteria to monitor their population density and coordinate gene expression in response. In enterococci, bacteriocin (B1578144) production is frequently regulated by a three-component signal transduction system. This system typically consists of an induction factor (IF), which is a secreted peptide pheromone; a membrane-bound histidine protein kinase (HPK) that acts as a sensor; and a cytoplasmic response regulator (RR) that modulates gene expression. researchgate.net

While the specific QS system governing Enterocin (B1671362) P is not as extensively detailed as for some other enterocins, the model for class IIa bacteriocin regulation is well-established. For instance, the regulation of enterocin A involves the products of the entF, entK, and entR genes, which encode the induction factor, histidine kinase, and response regulator, respectively. nih.gov The process begins with the synthesis and secretion of the IF prepeptide. nih.gov As the bacterial population grows, the extracellular concentration of the mature IF increases. Upon reaching a critical threshold, the IF peptide binds to and activates its cognate HPK on the cell surface. This activation triggers a phosphorylation cascade, where the HPK transfers a phosphate (B84403) group to the RR. The phosphorylated RR then acts as a transcriptional activator, binding to promoter regions upstream of the bacteriocin structural genes (such as entP) and upregulating their expression. nih.govnih.gov This cell-density-dependent activation ensures that the Enterocin P precursor is produced in significant amounts only when the bacterial population is large enough to establish a niche. nih.gov

Environmental and Physiological Modulators of Precursor Production

Beyond quorum sensing, the expression of the this compound is significantly influenced by the surrounding environmental and physiological conditions. nih.gov Factors such as pH, temperature, and nutrient availability can profoundly impact the final yield of the bacteriocin by modulating gene expression and bacterial metabolism. asm.org

The pH of the growth medium is a critical factor affecting both bacterial growth and the production of bacteriocins. For enterocins, production is often highest under slightly acidic conditions, which may not be the optimal pH for biomass production. nih.gov Studies on enterocin 1146, produced by Enterococcus faecium, revealed that the optimal pH for bacteriocin production was 5.5. nih.gov This was notably lower than the optimal pH for growth, which was between 6.0 and 6.5. nih.gov This phenomenon suggests that mild acid stress can act as a trigger for enhanced precursor gene expression. While Enterocin P is known to be stable over a wide pH range (2.0 to 11.0), its production is likewise dependent on the pH of the fermentation medium. researchgate.netnih.gov The regulation is complex, as pH affects not only the transcription of the precursor gene but also the activity of enzymes involved in its synthesis and the stability of the proton motive force, which is the target of many bacteriocins. researchgate.net

Temperature has a pronounced effect on the synthesis of the this compound. asm.orgnih.gov Production by E. faecium occurs across a broad temperature range, typically from 16°C to 47°C. asm.orgnih.gov However, the level of expression is highly temperature-dependent. Research has demonstrated that the maximum yield of Enterocin P is achieved at 37°C. asm.orgnih.gov Production levels decrease at temperatures above and below this optimum. For example, at 25°C, 32°C, and 42°C, the production is approximately 75% of the maximum. asm.org The yield drops further to 60% at 47°C and to 37% at 16°C. asm.org This temperature-dependent profile indicates that the regulatory network controlling the entP gene is finely tuned to the optimal growth temperature of the producing organism, linking precursor synthesis directly to the physiological state of the cell. nih.gov

Table 1: Relative Production of Enterocin P at Different Temperatures

Temperature (°C)Relative Production (%)
1637%
2575%
3275%
37100%
4275%
4760%

This table illustrates the percentage of Enterocin P production relative to the maximum yield observed at 37°C. asm.org

The composition of the growth medium, including the availability of carbon, nitrogen, and other essential nutrients, is a key determinant of this compound yield. frontiersin.org Bacteriocin production is generally a growth-associated process, meaning it occurs during the active growth phases of the bacteria. asm.org However, high cell density does not always correlate with high bacteriocin production. asm.org The type and concentration of nutrients can significantly influence the metabolic pathways of the bacteria, thereby affecting the resources allocated to precursor synthesis.

It has been observed that biosynthesis of bacteriocins can be stimulated by stress conditions, which may include nutrient limitation. asm.org These conditions can lead to lower growth rates but higher specific bacteriocin activity. asm.org The choice of carbon and nitrogen sources is particularly important. For example, screening for enterocin-producing strains has been successfully conducted using low-cost media containing molasses and corn steep liquor, highlighting that different nutrient sources can effectively support precursor synthesis. frontiersin.org Optimizing the culture medium and fermentation conditions is therefore a critical step in maximizing the yield of the this compound for potential applications. asm.org

Heterologous Expression and Bioengineering of Enterocin P Precursor Systems

Recombinant Production Strategies for Enhanced Precursor Accumulation

The choice of a heterologous host is a critical factor in the successful recombinant production of the enterocin (B1671362) P precursor. Several microbial systems have been investigated for their potential to accumulate higher yields of this antimicrobial peptide compared to its natural producer.

Lactococcus lactis, a gram-positive bacterium generally recognized as safe (GRAS), has been successfully utilized for the heterologous production of active enterocin P. The structural gene for enterocin P (entP) has been cloned into various expression vectors and introduced into different L. lactis strains, resulting in the synthesis, processing, and secretion of the mature bacteriocin (B1578144).

Mass spectrometry analysis has confirmed that enterocin P purified from recombinant L. lactis has a molecular mass identical to that from its native producer, E. faecium P13, indicating efficient processing and secretion by the lactococcal host. The level of enterocin P production in L. lactis has been shown to be dependent on the host strain, the expression vector used, and the co-expression of the enterocin P immunity gene (entiP). Notably, recombinant L. lactis strains have demonstrated the capacity to produce up to five to six times more enterocin P than the original E. faecium P13 strain.

Different expression systems have been employed in L. lactis, including plasmids with constitutive promoters like P32 and inducible promoters such as the nisin-inducible promoter, PnisA. Both episomal plasmids and integration vectors have been used to genetically modify L. lactis for enterocin P production. The co-production of nisin A and enterocin P has also been achieved in a recombinant L. lactis strain, highlighting the versatility of this host for producing multiple bacteriocins.

Table 1: Comparison of Enterocin P Production in Lactococcus lactis Expression Systems

Host Strain Expression Vector Promoter Co-expression of entiP Relative Enterocin P Production
L. lactis IL1403 Plasmid-based Constitutive (P32) Yes High
L. lactis NZ9000 Plasmid-based Inducible (PnisA) Yes High
L. lactis IL1403 Plasmid-based Constitutive (P32) No Lower than with entiP
L. lactis NZ9000 Plasmid-based Inducible (PnisA) No Lower than with entiP
E. faecium P13 Native Native Yes Baseline

The methylotrophic yeast Pichia pastoris has emerged as a promising host for the high-level production of enterocin P. The gene encoding the mature enterocin P was cloned into the pPICZαA expression vector, which allows for the integration of the gene into the yeast's genome and subsequent secretion of the protein. This system has been shown to produce enterocin P at a higher level and with greater antagonistic activity than the native producer, E. faecium P13.

The recombinant enterocin P produced by P. pastoris has been verified by SDS-PAGE and mass spectrometry, which confirmed an amino acid sequence corresponding to that of enterocin P from E. faecium. The sequence of the recombinant protein showed 100% homology with the native enterocin P, indicating correct codon optimization for expression in this yeast host. The recombinant bacteriocin exhibited inhibitory activity against various pathogenic bacteria. The successful production of fully active enterocin P in P. pastoris represents a significant advancement, as it facilitates potential large-scale production for applications in the food industry.

The methylotrophic bacterium Methylobacterium extorquens has also been explored as a heterologous host for enterocin P production. The entP structural gene was cloned into a plasmid vector under the control of the methanol (B129727) dehydrogenase promoter (P(mxaF)) and introduced into M. extorquens. The recombinant strain was able to produce and secrete enterocin P, which was detected and quantified in the culture supernatants.

Although the amount of enterocin P produced by M. extorquens was approximately 2% of that produced by the native E. faecium P13, it represented a 25-fold increase compared to the production levels achieved in an E. coli expression system. Active enterocin P was successfully purified from the supernatants of the recombinant M. extorquens grown in a synthetic defined medium. This demonstrates the feasibility of using this methylotrophic bacterium for the extracellular production of enterocin P.

Molecular Engineering of Precursor Genes and Regulatory Elements

To further enhance the production of the enterocin P precursor in heterologous hosts, molecular engineering strategies have been employed. These techniques focus on optimizing the genetic elements involved in the expression and secretion of the bacteriocin.

The this compound naturally contains a 27-amino-acid N-terminal signal peptide that directs its secretion through the general secretory (Sec) pathway. This Sec-dependent signal peptide is crucial for the transport of the bacteriocin across the cell membrane. The functionality of this signal peptide in heterologous hosts like L. lactis has been demonstrated, where it effectively directs the secretion of enterocin P.

To optimize secretion in different hosts, the native signal peptide has been replaced with other well-characterized signal peptides. For instance, the signal peptide of the major secreted protein Usp45 from L. lactis (SPusp45) has been fused to the mature enterocin P, enabling its production and secretion by L. lactis. Conversely, the enterocin P signal peptide has been shown to direct the secretion of other Sec-dependent proteins.

In P. pastoris, the gene for mature enterocin P was fused to the Saccharomyces cerevisiae alpha-mating factor (α-MF) prepro-leader sequence in the pPICZαA vector. This signal sequence targets the fused protein to the secretory pathway, leading to efficient secretion of the mature bacteriocin into the culture medium.

Table 2: Signal Peptide Fusions for Heterologous Enterocin P Secretion

Host Organism Signal Peptide Used Secretion Pathway Outcome
Lactococcus lactis Native Enterocin P Signal Peptide Sec-dependent Efficient secretion of active Enterocin P.
Lactococcus lactis Usp45 Signal Peptide (SPusp45) Sec-dependent Production and secretion of functional Enterocin P.
Pichia pastoris Saccharomyces cerevisiae α-factor signal Sec-dependent High-level secretion of active Enterocin P.

Codon optimization is a critical step in achieving high-level expression of heterologous proteins. This technique involves modifying the gene sequence to match the codon usage preferences of the expression host, which can significantly improve translation efficiency. In the case of enterocin P production in P. pastoris, the correct codon optimization of the nucleic acid sequence was reflected in the 100% homology of the resulting recombinant protein with the native enterocin P.

Promoter engineering is another key strategy to enhance gene expression. The choice of a strong and, if necessary, inducible promoter is crucial for maximizing the production of the recombinant protein. In L. lactis, both constitutive (P32) and inducible (PnisA) promoters have been used to drive the expression of the entP gene. In P. pastoris, the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter is commonly used for high-level expression of heterologous genes, including that of enterocin P. For expression in M. extorquens, the methanol dehydrogenase promoter (P(mxaF)) was utilized. The selection and optimization of these promoters are essential for controlling and maximizing the accumulation of the this compound.

Molecular and Structural Characterization of Enterocin P Precursor Processing

Biochemical Analysis of Precursor Intermediates and Mature Peptide Formation

The biosynthesis of Enterocin (B1671362) P begins with the translation of the entP gene into a prepeptide. nih.govnih.gov Biochemical analysis has identified this initial product as a 71-amino-acid precursor polypeptide. nih.govnih.govasm.org This prepeptide is biologically inactive and consists of two distinct domains: an N-terminal leader sequence and a C-terminal propeptide, which ultimately becomes the mature bacteriocin (B1578144). nih.govasm.org

The leader peptide of the Enterocin P precursor is 27 amino acids in length and is characterized as a hydrophobic, sec-dependent signal sequence. nih.govnih.govasm.org This feature distinguishes Enterocin P from many other pediocin-like bacteriocins, which typically utilize dedicated ABC transporters for processing and secretion. Instead, Enterocin P is processed and secreted via the general Sec-dependent pathway. nih.govnih.govasm.org

The formation of the mature, active Enterocin P involves a single proteolytic cleavage event. This processing step removes the 27-residue leader peptide. Through N-terminal sequencing of the purified mature bacteriocin, the precise cleavage site has been identified as occurring immediately after the Val-Asp-Ala sequence (positions -3 to -1 relative to the mature peptide). nih.govnih.gov This cleavage results in the formation of the 44-amino-acid mature Enterocin P. nih.govnih.gov The process does not involve any other known post-translational modifications. mdpi.com

Ribosomal synthesis of the 71-amino-acid pre-Enterocin P.

Recognition of the N-terminal Sec-dependent leader peptide by the Sec secretion machinery.

Translocation of the prepeptide across the cytoplasmic membrane.

Proteolytic cleavage by a signal peptidase to remove the leader peptide, releasing the mature and active Enterocin P.

Table 1: Characteristics of this compound and Mature Peptide This interactive table summarizes the key components of the Enterocin P maturation process.

Feature Precursor Peptide Leader Peptide Mature Peptide
Total Amino Acids 71 nih.govasm.org 27 nih.govasm.org 44 nih.govnih.gov
Secretion Pathway Sec-dependent nih.govasm.org Sec-dependent nih.govasm.org Sec-dependent nih.govasm.org
Biological Activity Inactive N/A Active (Antimicrobial)

| Cleavage Site | After Ala at position -1 nih.govnih.gov | N/A | N/A |

Spectroscopic and Biophysical Techniques for Precursor Structure-Function Relationship

While extensive structural studies have been performed on mature bacteriocins, direct spectroscopic and biophysical analyses specifically targeting the full-length this compound are limited in the scientific literature. However, principles from studies on related peptides and general protein biochemistry provide insights into the likely structure-function relationships of the precursor's domains.

Circular Dichroism (CD) spectroscopy is a technique used to analyze the secondary structure of proteins and peptides in solution. mdpi.com There are no specific published CD studies focused on the this compound. It is generally hypothesized that leader peptides of bacteriocins remain largely unstructured or flexible in the aqueous environment of the cytoplasm. This conformational flexibility would be advantageous for its recognition by and interaction with the Sec translocation machinery. The propeptide portion, which becomes the mature bacteriocin, likely adopts a more defined secondary structure, such as an α-helix, upon insertion into the membrane environment during translocation, a common feature of antimicrobial peptides. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the three-dimensional structure and dynamics of proteins in solution. nih.gov As with CD, specific NMR studies detailing the structure of the this compound are not currently available. Based on NMR analyses of other bacteriocin leader peptides, the 27-amino-acid N-terminal domain of the this compound is expected to be highly flexible and lack a persistent, well-defined tertiary structure in an aqueous solution. nih.gov This inherent disorder is thought to be functionally important for guiding the precursor to the secretion channel. The C-terminal propeptide domain would be expected to show a structure consistent with the known α-helical conformation of the mature, membrane-inserted Enterocin P.

In Vitro Reconstitution of Precursor Translocation and Processing

In vitro reconstitution is a powerful biochemical method used to dissect complex biological processes, such as protein translocation, by studying isolated components in a controlled artificial environment. nih.gov This technique typically involves combining purified precursor proteins with reconstituted membrane vesicles (proteoliposomes) containing the necessary translocation and processing machinery. nih.govnih.gov

For the this compound, a complete in vitro reconstitution of its Sec-dependent translocation and processing has not been specifically described in the literature. However, based on extensive work with the E. coli Sec system, such an experiment would involve:

In vitro synthesis of the radiolabeled this compound.

Preparation of inverted inner membrane vesicles from a suitable bacterial host (e.g., E. coli or Enterococcus faecium) that contain the functional SecYEG translocon and associated signal peptidase.

Incubation of the precursor with the membrane vesicles in the presence of an energy source like ATP.

Analysis of translocation and processing. Successful translocation would be confirmed by the protection of the processed peptide from externally added proteases, while processing would be verified by the appearance of a smaller, mature-sized peptide on an SDS-PAGE gel.

Such a system would allow for a detailed mechanistic investigation into the specific requirements for this compound recognition, translocation across the membrane, and the precise proteolytic cleavage event that leads to its maturation.

Table 2: Compound Names Mentioned

Compound Name
Enterocin P

Comparative and Evolutionary Aspects of Enterocin P Precursor Systems

Sequence Homology and Functional Divergence with Other Class IIa Bacteriocin (B1578144) Precursors

The Enterocin (B1671362) P precursor, a 71-amino-acid polypeptide, shares defining characteristics with other Class IIa bacteriocin precursors while also exhibiting key differences that contribute to its unique profile. nih.gov The mature Enterocin P is a 44-amino-acid peptide derived from this precursor. nih.gov

A hallmark of Class IIa bacteriocins is the highly conserved "pediocin box" motif, YGNGV, located in the N-terminal region of the mature peptide. mdpi.com The Enterocin P precursor contains this consensus sequence, identifying it as a member of this group. nih.govmdpi.com This motif is crucial for the potent antilisterial activity characteristic of these bacteriocins. mdpi.com

Despite this core similarity, the Enterocin P peptide sequence shows divergence from other bacteriocins. For instance, it shares less sequence identity with other bacteriocins that also possess a Sec-dependent leader, suggesting it may belong to a distinct subgroup within this category. nih.gov

The most significant divergence is found in the N-terminal leader peptide. The majority of Class IIa bacteriocins are synthesized with a "double-glycine-type" leader sequence, which is recognized and cleaved by a dedicated ATP-binding cassette (ABC) transporter complex. mdpi.com In stark contrast, the this compound possesses a 27-amino-acid hydrophobic N-terminal leader sequence characteristic of a Sec-dependent signal peptide. nih.govnih.gov This fundamental difference in the leader sequence dictates a completely different pathway for secretion and has significant evolutionary implications.

FeatureThis compoundTypical Class IIa Bacteriocin Precursors (e.g., Pediocin PA-1)
Total Length71 amino acids nih.govVariable (e.g., Pediocin PA-1 is 62 amino acids)
Leader Peptide TypeSec-dependent signal peptide (~27 aa) nih.govDouble-glycine type (~18 aa) mdpi.com
Mature Peptide Length44 amino acids nih.govVariable (e.g., Pediocin PA-1 is 44 amino acids)
Conserved MotifContains YGNGV "pediocin box" oup.comContains YGNGV "pediocin box" mdpi.com
Secretion MachineryGeneral Sec pathway nih.govmdpi.comDedicated ABC transporter and accessory protein mdpi.comnih.gov

Phylogenetic Relationships of entP Gene Clusters Across Enterococcal Strains

The genetic determinants for Enterocin P production are typically organized in a compact gene cluster. Analysis of a 755-bp chromosomal DNA fragment from the producing strain Enterococcus faecium P13 revealed a simple operon structure. nih.govoup.com This cluster consists of the entP gene, encoding the bacteriocin precursor, followed immediately by a second open reading frame, entI, which encodes a putative immunity protein of 88 amino acids. nih.govoup.com This organization—a structural gene followed by an immunity gene—is a common arrangement for bacteriocin production systems, ensuring the producing cell is protected from its own antimicrobial peptide. nih.gov

The presence of the entP gene has been detected in various Enterococcus strains, often alongside other bacteriocin genes. For example, studies have identified strains of E. faecalis and Enterococcus sp. that carry genes for both Enterocin P and Enterocin A, or Enterocin P and Enterocin B. researchgate.net This co-occurrence suggests that enterococcal strains can accumulate multiple antimicrobial systems, potentially providing a broader spectrum of inhibition and a competitive advantage in complex microbial communities.

Phylogenetic analysis based on housekeeping genes like atpA or 16S rRNA allows for the classification of different Enterococcus species and strains. nih.govscispace.com While comprehensive phylogenetic studies focusing specifically on the distribution and evolution of the entP gene cluster across a wide range of enterococcal isolates are less common, the available data indicate that the cluster is distributed among different species within the genus, including E. faecium and E. faecalis. researchgate.net The horizontal transfer of plasmids and transposons is a known mechanism for the dissemination of bacteriocin gene clusters, which could explain the presence of entP in diverse enterococcal lineages.

GeneFunctionTypical LocationAssociated Strains
entPEncodes the this compound peptide nih.govChromosome oup.comEnterococcus faecium, Enterococcus faecalis nih.govresearchgate.net
entI (orf2)Encodes the putative immunity protein nih.govnih.govImmediately downstream of entP oup.comEnterococcus faecium, Enterococcus faecalis nih.govresearchgate.net

Evolutionary Implications of the Sec-Dependent Secretion Pathway for Enterocin P

The use of the general Sec-dependent secretion pathway for Enterocin P is a significant departure from the norm for Class IIa bacteriocins and carries several evolutionary implications. mdpi.comnih.gov Most Class II bacteriocins rely on a dedicated ABC transporter and an accessory protein, encoded within the bacteriocin gene cluster, for processing and secretion. nih.gov This dedicated system is highly specific to the bacteriocin and its double-glycine leader.

By contrast, Enterocin P co-opts the cell's general machinery for protein export (the Sec translocase), which is essential for the transport of a wide variety of proteins to the cell surface or extracellular environment. nih.govfrontiersin.orgwikipedia.org From an evolutionary perspective, this strategy offers a model of genetic economy. The producing organism does not need to maintain the genes for a dedicated transporter and accessory protein, reducing the genetic load required for bacteriocin production. The entP gene cluster is consequently more compact than those of typical Class IIa bacteriocins. nih.govnih.gov

The evolution of a Sec-type signal peptide on a Class IIa bacteriocin precursor suggests a modular evolutionary event, where the gene for a mature pediocin-like peptide fused with a sequence encoding a Sec-dependent leader. This would have allowed the bacteriocin to be externalized without the need for co-evolving a dedicated transport apparatus. This evolutionary path may have been an alternative route for the acquisition of bacteriocin production capabilities. The fact that other Class IIa bacteriocins, such as bacteriocin 31 and hiracin JM79, also utilize the Sec pathway indicates that this is a recurring, albeit less common, evolutionary strategy. mdpi.com This suggests that the genetic components for bacteriocin activity and secretion can be mixed and matched, leading to functional and efficient antimicrobial systems adapted to the existing cellular machinery of the host bacterium.

Advanced Methodologies in Enterocin P Precursor Research

Genome Mining and Bioinformatics for Precursor Discovery

The identification of genes encoding bacteriocin (B1578144) precursors, such as the Enterocin (B1671362) P precursor, has been revolutionized by genome mining and bioinformatics. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com These approaches allow for the rapid in silico screening of bacterial genomes for putative bacteriocin gene clusters. nih.gov

Key Bioinformatic Tools and Strategies:

BAGEL (BActeriocin GEnome mining tooL): This is a widely used tool that identifies putative bacteriocin open reading frames (ORFs) by searching for genes homologous to known bacteriocins and those involved in their biosynthesis and transport. nih.govbio.toolsnih.gov

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): This platform predicts biosynthetic gene clusters for a wide range of secondary metabolites, including bacteriocins. nih.govmdpi.comresearchgate.net It identifies not only the precursor gene but also associated genes responsible for modification, transport, and immunity.

Precursor Peptide-Based Genome Mining: This strategy uses the amino acid sequences of known bacteriocin precursors as queries to search protein databases for novel, homologous sequences. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This has proven effective in identifying diverse bacteriocin precursors. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

Research Findings from Genome Mining:

Genome mining studies have revealed that the gene for the Enterocin P precursor is often located within a well-defined gene cluster. nih.govmdpi.comresearchgate.net This cluster typically includes genes for an immunity protein and an ABC transporter system responsible for the secretion of the mature bacteriocin. The widespread distribution of the entP gene in various Enterococcus faecium strains has been confirmed through these methods. nih.gov The application of these bioinformatic tools has significantly accelerated the discovery of novel bacteriocin producers without the need for extensive laboratory screening. nih.gov

Table 1: Key Bioinformatic Tools in this compound Research
ToolPrimary FunctionRelevance to this compound
BAGELIdentifies putative bacteriocin ORFs and associated genes. bio.toolsnih.govDetection of the entP gene and its associated biosynthetic cluster.
antiSMASHPredicts secondary metabolite biosynthetic gene clusters. nih.govmdpi.comresearchgate.netCharacterization of the entire Enterocin P biosynthetic gene cluster, including immunity and transport genes.
BLASTpCompares amino acid sequences to identify homologs.Discovery of novel variants of the this compound based on sequence similarity.

Genetic Manipulation and Mutagenesis of Precursor Genes

Understanding the structure-function relationship of the this compound and its biosynthetic pathway relies heavily on genetic manipulation and mutagenesis techniques. These methods allow for the targeted alteration of the precursor gene (entP) to investigate the roles of specific amino acid residues.

Commonly Employed Techniques:

Site-Directed Mutagenesis: This technique is used to introduce specific point mutations, insertions, or deletions into the entP gene. By changing specific amino acids in the precursor peptide, researchers can assess their importance for antimicrobial activity, target specificity, and processing.

Gene Knockout/Deletion: Complete removal of the entP gene is used to confirm its role in bacteriocin production and to create negative control strains for further experiments.

Heterologous Expression Systems: The entP gene can be cloned and expressed in a non-native host, such as Escherichia coli or Pichia pastoris. nih.govresearchgate.netresearchgate.net This allows for the production and purification of the this compound and its variants in a controlled environment, facilitating detailed biochemical characterization. researchgate.net

Insights from Genetic Studies:

Genetic studies have confirmed that the this compound consists of a leader peptide and a propeptide region. nih.gov The leader peptide is crucial for targeting the precursor to the secretion machinery and is cleaved off during maturation. Mutagenesis studies can pinpoint critical residues within the propeptide that are essential for its antimicrobial activity. Heterologous expression has been successfully used to produce functional Enterocin P, demonstrating the potential for large-scale production of this bacteriocin. nih.govresearchgate.net

Quantitative Proteomics for Precursor Expression and Processing Analysis

Quantitative proteomics provides a powerful tool for studying the expression levels of the this compound and the proteins involved in its processing and secretion. nih.govnih.govmdpi.com These techniques allow for the global analysis of protein abundance in the cell under different conditions.

Proteomic Approaches:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This method involves growing bacterial cultures in media containing light or heavy isotopes of amino acids. The relative abundance of proteins, including the this compound, can be accurately quantified by mass spectrometry.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): This technique uses chemical tags to label peptides from different samples, allowing for the simultaneous comparison of protein expression levels in multiple conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the core technology used in proteomics to identify and quantify proteins in complex biological samples. nih.govmdpi.comebi.ac.uk

Applications in Enterocin P Research:

Quantitative proteomics can be used to compare the expression of the this compound in wild-type and mutant strains, or under different growth conditions that may influence bacteriocin production. nih.gov It can also identify and quantify the proteins of the ABC transporter and the immunity protein that are co-expressed with the precursor. nih.govmdpi.com This provides a more complete picture of the cellular machinery involved in producing active Enterocin P. However, a notable limitation is the potential for low-molecular-weight proteins like bacteriocins to be lost during standard proteomic sample preparation. mdpi.com

Table 2: Proteomic Methodologies for this compound Analysis
MethodologyPrincipleApplication to this compound
SILACMetabolic labeling with stable isotopes to differentiate protein populations.Quantifying changes in precursor expression under varying environmental conditions.
iTRAQChemical labeling of peptides for multiplexed relative quantification.Comparing precursor levels across multiple genetically modified strains simultaneously.
LC-MS/MSSeparation and mass analysis of peptides for protein identification and quantification. ebi.ac.ukDirect detection and quantification of the this compound and its processing machinery. nih.govmdpi.com

High-Throughput Screening for Modulators of Precursor Production

Identifying compounds or genetic modifications that enhance the production of the this compound is crucial for its potential biotechnological applications. High-throughput screening (HTS) methods enable the rapid testing of large libraries of compounds or mutant strains. frontiersin.orgnih.gov

HTS Strategies:

Reporter Gene Assays: The promoter of the entP gene can be fused to a reporter gene, such as one encoding a fluorescent protein or an enzyme that produces a colored product. This allows for the easy and rapid quantification of gene expression in response to different stimuli.

Biosensor-Based Assays: Live fluorescent biosensor bacteria can be used to detect antimicrobial activity in a high-throughput format. frontiersin.orgnih.gov These biosensors are sensitive to the membrane-damaging effects of bacteriocins and provide a rapid readout of bacteriocin production. frontiersin.orgnih.gov

Agar-Based Diffusion Assays: While more traditional, these methods can be adapted for HTS by using multi-well plates and automated colony picking and spotting. sci-hub.se

Research Findings and Applications:

HTS has been instrumental in screening large collections of lactic acid bacteria to identify potent bacteriocin producers. frontiersin.orgnih.gov These methods can be applied to screen for environmental conditions (e.g., pH, temperature, media composition) that maximize this compound production. Furthermore, HTS can be used to screen libraries of small molecules to identify compounds that either induce or inhibit the expression of the precursor, which could have therapeutic or industrial applications.

Q & A

Q. How can researchers identify and characterize the Enterocin P precursor in bacterial isolates?

Methodological Answer:

  • Genomic Screening : Use PCR amplification with primers targeting conserved regions of the entP gene cluster to confirm precursor presence .
  • Proteomic Analysis : Combine SDS-PAGE with mass spectrometry (e.g., MALDI-TOF) to detect precursor molecular weight (~5 kDa) and post-translational modifications .
  • Bioactivity Assays : Validate precursor functionality via agar diffusion assays against indicator strains (e.g., Listeria monocytogenes), ensuring controls for pH and bacteriocin stability .

Q. What experimental conditions optimize this compound expression in lactic acid bacteria?

Methodological Answer:

  • Culture Variables : Test growth phases (late-log vs. stationary) and stress inducers (e.g., pH shifts, nutrient deprivation) using spectrophotometry and qRT-PCR to correlate gene expression with precursor yield .
  • Expression Systems : Compare native hosts (e.g., Enterococcus faecium) versus heterologous systems (e.g., Lactococcus lactis) for yield and scalability .
  • Quantification : Employ HPLC or ELISA to quantify precursor concentration in supernatants, normalizing to cell density (OD600) .

Q. How should researchers design assays to evaluate this compound’s antimicrobial spectrum?

Methodological Answer:

  • Strain Selection : Include Gram-positive pathogens (e.g., Staphylococcus aureus, Clostridium spp.) and Gram-negative controls to assess specificity .
  • Dose-Response Curves : Use microdilution assays to determine minimum inhibitory concentrations (MICs), accounting for pH-dependent activity .
  • Data Validation : Apply statistical models (e.g., ANOVA) to compare inhibition zones across replicates, addressing variability via standardized inoculum sizes .

Advanced Research Questions

Q. How can contradictory data on this compound’s mode of action be resolved?

Methodological Answer:

  • Mechanistic Studies : Combine fluorescence microscopy (membrane permeability assays) with proteomics to differentiate pore-formation versus intracellular targeting hypotheses .
  • Structural Analysis : Use NMR or X-ray crystallography to resolve precursor-receptor interactions, identifying critical residues via site-directed mutagenesis .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., assay conditions, strain heterogeneity) .

Q. What experimental designs are robust for assessing this compound’s in vivo efficacy?

Methodological Answer:

  • Animal Models : Use murine listeriosis models to test precursor efficacy, with PICOT-defined variables: Population (immunocompromised mice), Intervention (oral/intraperitoneal dosing), Comparator (vancomycin), Outcome (bacterial load reduction), Time (7–14 days) .
  • Pharmacokinetics : Track precursor stability in vivo via LC-MS/MS, correlating serum concentrations with fecal recovery rates .
  • Ethical Controls : Adhere to NIH guidelines for preclinical reporting, including randomization and blinding to minimize bias .

Q. How do genetic regulatory elements influence this compound production variability across bacterial strains?

Methodological Answer:

  • Transcriptomic Profiling : Perform RNA-seq on high- and low-producing strains to identify differential expression of entP operon regulators (e.g., quorum-sensing genes) .
  • CRISPR Interference : Knock down putative regulatory genes (e.g., entK, entR) and quantify precursor yield via Western blot .
  • Comparative Genomics : Use tools like BLAST and OrthoFinder to analyze entP cluster conservation in Enterococcus spp., highlighting horizontal gene transfer events .

Methodological Frameworks

  • PICOT Alignment : Define Population (target microbes), Intervention (precursor dosage), Comparator (untreated/alternative bacteriocins), Outcome (MIC reduction), and Time (exposure duration) for hypothesis-driven studies .
  • Data Reprodubility : Follow Analytical Chemistry guidelines for detailed method reporting, including reagent lot numbers and instrument calibration protocols .
  • Contradiction Management : Use funnel plots or sensitivity analysis to address publication bias or experimental heterogeneity in meta-reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.